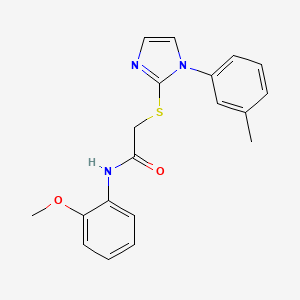

N-(2-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(2-Methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenyl group attached to the amide nitrogen and a sulfur-linked imidazole ring substituted with a meta-tolyl group. The methoxy and tolyl substituents likely influence its electronic and steric properties, impacting solubility, binding interactions, and pharmacological profiles .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-14-6-5-7-15(12-14)22-11-10-20-19(22)25-13-18(23)21-16-8-3-4-9-17(16)24-2/h3-12H,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGABLAJHAGOYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

Introduction of the Thioacetamide Group: The thioacetamide group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an acetamide derivative.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioacetamide group may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Imidazole-Thioacetamide Cores

a) N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 21)

- Structural Differences : Replaces the 2-methoxyphenyl group with a benzofuran-5-yl moiety and substitutes the m-tolyl group with a 4-bromophenyl ring.

- Synthetic Efficiency : Achieved a 96% yield via a nucleophilic substitution reaction between 4-(4-bromophenyl)-1H-imidazole-2-thiol and an activated acetamide precursor .

- Bioactivity: Not explicitly reported in the evidence, but bromophenyl substituents are often associated with enhanced lipophilicity and target binding .

b) 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide (Compound 15)

- Structural Differences : Incorporates a benzoyl-protected benzimidazole core and a 4-chlorophenyl group on the acetamide nitrogen.

- Physicochemical Properties : Melting point (158–160°C) and IR spectral data (C=O stretch at 1653 cm⁻¹, C-S stretch at 624 cm⁻¹) align with thioacetamide derivatives .

- Bioactivity : Chlorophenyl groups may enhance cytotoxicity, as seen in related compounds targeting tumor cell lines .

c) 2-[[5-(4-Chlorophenyl)-1-(2-Methoxyethyl)-1H-Imidazol-2-yl]sulfanyl]-N-(Thiophen-2-ylmethyl)acetamide

- Structural Differences : Features a 2-methoxyethyl group on the imidazole and a thiophen-2-ylmethyl substituent on the acetamide.

- Functional Implications : The methoxyethyl group may improve solubility, while the thiophene moiety could modulate electronic properties for kinase inhibition .

Spectral and Physicochemical Data Comparison

Biological Activity

N-(2-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C22H25N3O2S

- Molecular Weight : 395.52 g/mol

The compound features an acetamide group linked to a thioether with a substituted imidazole moiety, which is crucial for its biological activity.

Research indicates that compounds containing imidazole and thioether functionalities often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The mechanism of action typically involves the inhibition of specific enzymes or receptors associated with disease processes.

Anticancer Activity

This compound was evaluated for its anticancer properties against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects on human liver carcinoma (HEPG2) and pheochromocytoma (PC12) cells. The compound exhibited an IC50 value that suggests potent activity compared to standard chemotherapeutic agents.

Antimicrobial Activity

The compound was also assessed for antimicrobial activity against a range of bacterial strains. Results indicated that it possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the methoxy group on the phenyl ring and the thioether linkage significantly enhance the biological activity of the compound. Variations in substituents on the imidazole ring were found to alter potency and selectivity against different biological targets.

Key Findings from SAR Analysis:

- Methoxy Substitution : Enhances lipophilicity, improving cell membrane penetration.

- Imidazole Ring Modifications : Altering substituents on the imidazole ring can enhance or reduce inhibitory potency against specific enzymes.

- Thioether Linkage : Essential for maintaining structural integrity and enhancing interaction with biological targets.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Study on Hepatocellular Carcinoma : A study demonstrated that treatment with this compound led to reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound showed promising results against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.